3-Phenylpyridine-N-oxide

Overview

Description

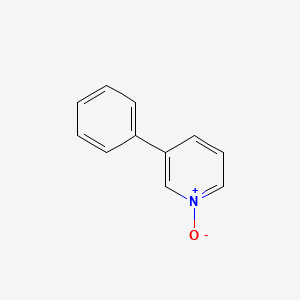

3-Phenylpyridine-N-oxide is an organic compound characterized by a pyridine ring substituted with a phenyl group at the third position and an N-oxide functional group. This compound is a derivative of pyridine and is known for its unique chemical properties and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyridine-N-oxide typically involves the oxidation of 3-phenylpyridine. Common oxidizing agents used in this process include peracids such as peracetic acid and perbenzoic acid. The reaction is usually carried out under mild conditions to ensure high yields and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow reactors. This method offers advantages such as improved safety, scalability, and efficiency. The use of titanium silicalite (TS-1) as a catalyst in the presence of hydrogen peroxide in methanol has been reported to yield high amounts of pyridine N-oxides .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The N-oxide group activates the pyridine ring toward electrophilic attack, with regioselectivity modulated by the 3-phenyl substituent. Compared to 2- and 4-phenylpyridine-N-oxides, which undergo meta-substitution on the phenyl ring, 3-phenylpyridine-N-oxide favors ortho/para substitution on the pyridine ring due to steric and electronic effects .

Key examples :

-

Nitration : Reacts with nitric acid/sulfuric acid mixtures at the para position relative to the N-oxide group (C-4), forming 3-phenyl-4-nitropyridine-N-oxide .

-

Chlorination : Treatment with POCl₃ at 80–100°C replaces the N-oxide oxygen with chlorine, yielding 3-phenylpyridine via deoxygenation .

Deoxygenation Pathways

Reduction of the N-oxide group is a critical step in synthetic workflows:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃ | Reflux, 4–6 hrs | 3-phenylpyridine | 72–85% | |

| TiCl₃ | HCl, 0–5°C, 2 hrs | 3-phenylpyridine | 68% | |

| H₂/Pd-C | EtOH, 25°C, 1 atm | 3-phenylpiperidine | 41% |

Deoxygenation preserves the phenyl group at C-3, enabling downstream functionalization of the aromatic system .

Halogen-Bonded Complexation

This compound acts as a halogen bond (XB) acceptor with σ-hole donors like Cl₂:

Key structural features :

-

Cl⋯O XB distances: 2.95–3.10 Å (DFT-optimized)

-

Interaction energy: −28 to −35 kJ/mol (weaker than I⋯O XBs but comparable directional preference)

These metastable complexes decompose above −80°C via proton transfer, forming HCl adducts .

15N NMR Chemical Shift Analysis

The N-oxide group induces characteristic deshielding effects:

| Compound | δ(¹⁵N) (ppm) | Δδ(¹⁵N) vs PyNO | Source |

|---|---|---|---|

| Pyridine-N-oxide | −90 | — | |

| This compound | −104* | −14* |

*Estimated from substituent effects in analogous systems

The Δδ(¹⁵N) of −14 ppm reflects enhanced σ–π* electron transitions at nitrogen upon complexation .

Cross-Coupling Reactions

While palladium-catalyzed C–H arylation of pyridine-N-oxides typically occurs at C-2 , the 3-phenyl substituent in this compound blocks this position , redirecting reactivity to C-4:

Example :

Scientific Research Applications

Medicinal Chemistry Applications

3-Phenylpyridine-N-oxide is notable for its potential in medicinal chemistry due to its N-oxide functional group. This group enhances the solubility of compounds and can modulate biological activity. The following points summarize its applications:

- Prodrugs : N-Oxides can serve as hypoxia-activated prodrugs, which are converted into active forms under low oxygen conditions. This property is crucial for targeting tumors that often have hypoxic regions .

- Antibacterial Agents : Research indicates that N-oxides, including this compound, can exhibit antibacterial properties, making them candidates for developing new antibiotics .

- Drug Conjugation : The stealth characteristics of N-oxides allow them to be conjugated to drugs or material surfaces without triggering immune responses, enhancing their therapeutic efficacy and reducing side effects .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a versatile reagent in various transformations:

- Trifluoromethylation Reactions : The compound can be employed in photochemical trifluoromethylation reactions. Studies have demonstrated that using this compound with trifluoroacetic anhydride leads to high-yielding reactions suitable for large-scale applications . This method is advantageous due to the low cost and availability of the reagents involved.

- Oxidation Reactions : As a precursor for synthesizing other N-oxides, this compound can be oxidized to yield various derivatives. Its oxidation can be performed using reagents like m-chloroperbenzoic acid (m-CPBA), which has been shown to effectively convert pyridines into their corresponding N-oxides .

Case Study 1: Hypoxia-Activated Prodrugs

A study focused on the enzymatic reduction of N-oxides demonstrated that compounds like this compound could be selectively activated in hypoxic environments. This selectivity allows for targeted therapy in cancer treatment, minimizing damage to healthy tissues while maximizing the impact on tumor cells .

Case Study 2: Photochemical Trifluoromethylation

In a detailed investigation, researchers applied this compound in a photochemical process that enabled the trifluoromethylation of electron-rich substrates. The study highlighted the efficiency of this method when scaled up to kilogram quantities, showcasing its practical applicability in pharmaceutical synthesis .

Data Tables

The following table summarizes key properties and applications of this compound:

| Property/Application | Description |

|---|---|

| Chemical Formula | C11H9NO |

| Solubility | Increased solubility due to N-Oxide functional group |

| Role as Prodrug | Hypoxia-selective activation for targeted cancer therapy |

| Use in Trifluoromethylation | High-yielding reactions with trifluoroacetic anhydride |

| Antibacterial Potential | Exhibits antibacterial properties; potential for new antibiotic development |

| Stealth Characteristics | Nonimmunogenic; useful for drug conjugation |

Mechanism of Action

The mechanism of action of 3-Phenylpyridine-N-oxide involves its interaction with various molecular targets. The N-oxide functional group can participate in electron transfer reactions, making it a useful reagent in redox chemistry. Additionally, its ability to form coordination complexes with metal ions makes it valuable in catalysis and material science .

Comparison with Similar Compounds

- 4-Phenylpyridine-N-oxide

- 2-Phenylpyridine-N-oxide

- Pyridine-N-oxide

Comparison: 3-Phenylpyridine-N-oxide is unique due to the position of the phenyl group, which influences its chemical reactivity and physical properties. Compared to 4-Phenylpyridine-N-oxide and 2-Phenylpyridine-N-oxide, the 3-position substitution offers distinct steric and electronic effects, making it suitable for specific applications in synthesis and catalysis .

Biological Activity

3-Phenylpyridine-N-oxide is an organic compound with a pyridine ring substituted with a phenyl group at the third position and an N-oxide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties . Research indicates that compounds with N-oxide functionalities can exhibit significant activity against various bacterial strains. For instance, studies have shown that long-chained alkylamine N-oxides possess antimicrobial activity with minimum inhibitory concentrations (MICs) in the low millimolar range against Staphylococcus aureus and Candida albicans, although they were inactive against Escherichia coli .

Anticancer Activity

The compound also shows promise as an anticancer agent . It has been noted for its cytotoxic effects on cancer cells while exhibiting lower toxicity towards non-cancerous cells. This selective cytotoxicity suggests that this compound may serve as a potential candidate for anticancer drug development . The mechanism of action is believed to involve the activation of the N-oxide group, which can mimic nitric oxide (NO), leading to NO-like effects that may influence tumor cell signaling pathways .

The biological activity of this compound is closely linked to its mechanism of action , which involves the activation of the N-oxide group through single-electron transfer processes. Upon activation, this can lead to photochemical reactions that enhance its reactivity in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that derivatives of pyridine-N-oxides exhibited varying levels of antimicrobial activity, with some being effective against resistant strains of bacteria .

- Cytotoxicity Assays : In vitro assays revealed that this compound showed significant cytotoxicity towards several cancer cell lines while sparing normal fibroblasts, indicating a favorable therapeutic index for potential anticancer applications .

- Mechanistic Insights : Research has highlighted the role of cytochrome P450 enzymes in metabolizing compounds like this compound, which may play a crucial role in determining their biological effects and therapeutic potentials .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-phenylpyridine-N-oxide, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves oxidizing 3-phenylpyridine using hydrogen peroxide–urea (UHP) with trifluoroacetic anhydride (TFAA) as a catalyst, as demonstrated in pyridine N-oxide synthesis . For deoxygenation studies, isopropanol (IPA) and acetone under catalytic conditions (e.g., 1.5 mol% catalyst) yield 61% 3-phenylpyridine, highlighting the importance of solvent polarity and reductant selection . Optimization may involve adjusting molar ratios (e.g., 0.07 M concentration) or exploring alternative oxidizing agents like chromium trioxide .

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer : Key techniques include:

- Spectroscopy : H/C NMR to confirm aromatic protons and N-oxide functionality.

- Mass Spectrometry : High-resolution MS for molecular ion verification.

- Melting Point Analysis : Compare observed values (e.g., 153–155°C for analogous 4-phenylpyridine-N-oxide ) with literature data.

- SMILES/InChI : Use descriptors like

[O-][n+]1ccc(cc1)-c2ccccc2for computational validation .

Q. What are the stability and storage considerations for this compound?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Store in anhydrous solvents (e.g., methylene chloride/benzene mixtures) at –20°C under inert gas. Hazard classification (WGK 3) indicates strict handling protocols to avoid skin/eye contact . Stability tests under varying pH and temperature are recommended to assess decomposition pathways.

Advanced Research Questions

Q. What mechanistic insights explain the deoxygenation of this compound using isopropanol?

- Methodological Answer : The reaction likely proceeds via a radical or hydride-transfer mechanism, where IPA acts as a hydrogen donor. Catalytic systems (e.g., 1.5 mol% catalyst in ) lower activation energy by stabilizing intermediates . Comparative studies with LiAlH or Pd/C could clarify competing pathways . Kinetic isotope effects (e.g., using deuterated IPA) may further elucidate hydrogen-transfer steps.

Q. How do substituents on the phenyl ring influence the reactivity of this compound in electrophilic substitutions?

- Methodological Answer : Electron-donating groups (e.g., –OCH) enhance electrophilic attack at the pyridine ring’s meta position, while electron-withdrawing groups (e.g., –NO) direct reactivity to the para position. highlights substituent effects on tautomerism and electron distribution, which can be modeled computationally (DFT) to predict regioselectivity . Experimental validation via bromination or nitration reactions is recommended.

Q. What metabolic pathways involve this compound, and how does its structure affect pharmacokinetics?

- Methodological Answer : Cytochrome P450 enzymes mediate N-oxide metabolism, as seen in analogous pyridine derivatives . The low brain:plasma ratio observed in murine models ( ) suggests poor blood-brain barrier penetration due to polarity from the N-oxide group . Advanced studies could use radiolabeled compounds to track metabolite distribution or assess hepatic clearance via microsomal assays.

Q. How can this compound be functionalized to introduce amino or other nucleophilic groups?

- Methodological Answer : Utilize nucleophilic substitution on activated intermediates. For example, amination of pyridine-N-oxides via phosphonium-mediated reactions ( ) enables direct introduction of amines without harsh SNAr conditions . Alternatively, cross-coupling (e.g., Suzuki-Miyaura) with boronic acids after deoxygenation could diversify substituents .

Q. Data Contradictions and Resolution Strategies

Q. Why do reported yields for deoxygenation vary across studies, and how can reproducibility be improved?

- Methodological Answer : Discrepancies (e.g., 61% yield in vs. higher yields in other methods) may stem from solvent purity, catalyst loading, or reaction time . Systematic optimization using design-of-experiments (DoE) approaches can identify critical variables. Reporting detailed conditions (e.g., solvent ratios, exact catalyst type) is essential for replication.

Q. How do conflicting reports on N-oxide stability under oxidative conditions inform experimental design?

Properties

IUPAC Name |

1-oxido-3-phenylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMPVXRELOCVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376766 | |

| Record name | 3-PHENYLPYRIDINE-N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-48-2 | |

| Record name | Pyridine, 3-phenyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-PHENYLPYRIDINE-N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.